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Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl

Drug-Drug Interaction CYP3A4 Inactivation Hepatic Metabolism

Metabolite-specific DDI assessments require cletoquine-not hydroxychloroquine-because HCQ lacks CYP3A inhibitory activity. Cletoquine hydrochloride (CAS 159358-29-9) is the definitive test article for evaluating desethylhydroxychloroquine's contribution to CYP3A time-dependent inhibition (kinact 0.60 min⁻¹). • CYP3A inactivation assays (midazolam probe) for PBPK model parameterization • LC-MS/MS bioanalytical calibration: [HCQ]:[DHCQ] ratios exhibit high inter-individual variability driven by CYP2D6/CYP2C8 polymorphisms • CHIKV antiviral studies: enhanced P23pro-zbd binding affinity vs. chloroquine • SLE pharmacodynamic studies isolating metabolite-specific TLR signaling. Supplied with full analytical certification.

Molecular Formula C16 H22 Cl N3 O . x Cl H
Molecular Weight 307.83(free base)
CAS No. 159358-29-9
Cat. No. B1148397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl
CAS159358-29-9
SynonymsEthanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride
Molecular FormulaC16 H22 Cl N3 O . x Cl H
Molecular Weight307.83(free base)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cletoquine Hydrochloride (CAS 159358-29-9): Identity, Class, and Procurement Context for Desethylhydroxychloroquine


Cletoquine hydrochloride (CAS 159358-29-9), also catalogued as Desethylhydroxychloroquine HCl or (±)-Desethylhydroxychloroquine hydrochloride, is the hydrochloride salt of the major active metabolite of the 4-aminoquinoline antimalarial agent hydroxychloroquine (HCQ). The free base (CAS 4298-15-1) has the molecular formula C₁₆H₂₂ClN₃O and a molecular weight of 307.82 g/mol [1]. Cletoquine is formed via hepatic N-desethylation of hydroxychloroquine, mediated primarily by cytochrome P450 isoforms CYP2D6, CYP3A4, CYP3A5, and CYP2C8 [2]. As a chloroquine-derivative 4-aminoquinoline, cletoquine retains the canonical lysosomotropic mechanism of its parent class and has been independently investigated for antiviral activity against chikungunya virus (CHIKV), antimalarial efficacy, and immunomodulatory potential relevant to autoimmune disease research [3].

Why Generic 4-Aminoquinoline Substitution Cannot Replace Cletoquine Hydrochloride (CAS 159358-29-9) in Targeted Research Applications


Cletoquine (desethylhydroxychloroquine) is not simply a structural congener of hydroxychloroquine or chloroquine; it is a pharmacologically active metabolite with a distinct cytochrome P450 inhibitory profile, tissue distribution, and target-binding behaviour that cannot be reproduced by the parent drugs or other 4-aminoquinolines. Unlike HCQ—which does not inhibit CYPs beyond CYP2D6—cletoquine and its fellow metabolites are time-dependent CYP3A inhibitors, introducing a drug-drug interaction (DDI) liability absent from the parent compound [1]. Furthermore, molecular docking studies targeting the CHIKV P23pro-zbd domain have demonstrated that cletoquine exhibits enhanced binding affinity compared with chloroquine itself, indicating that the desethyl modification contributes ligand-recognition features not captured by the parent scaffold [2]. These compound-specific pharmacodynamic and pharmacokinetic attributes mean that substituting cletoquine with HCQ, chloroquine, or even the co-metabolite desethylchloroquine (DCQ) in mechanistic studies, metabolite-specific assays, or DDI investigations will yield quantitatively and qualitatively different results.

Quantitative Differentiation Evidence for Cletoquine Hydrochloride (CAS 159358-29-9) vs. Closest Analogs


CYP3A Time-Dependent Inhibition Kinetics: DHCQ Displays the Fastest Enzyme Inactivation Rate Among HCQ Metabolites

In a direct head-to-head in vitro comparison using human liver microsomes (HLM), desethylhydroxychloroquine (DHCQ/cletoquine) was evaluated alongside the co-metabolites desethylchloroquine (DCQ) and didesethylchloroquine (DDCQ) for CYP3A time-dependent inhibition parameters. DHCQ exhibited the highest maximal inactivation rate (kinact = 0.60 min⁻¹), which is 4.3-fold faster than DCQ (kinact = 0.14 min⁻¹) and 3.3-fold faster than DDCQ (kinact = 0.18 min⁻¹). However, DHCQ showed the weakest direct binding affinity (Ki = 91.7 μM) and the highest inhibitor concentration required for half-maximal inactivation (KI = 548 μM), indicating a unique kinetic profile wherein initial binding is weaker but enzyme inactivation—once engaged—proceeds significantly faster than for any other HCQ metabolite [1].

Drug-Drug Interaction CYP3A4 Inactivation Hepatic Metabolism Time-Dependent Inhibition

Blood Concentration and Metabolic Ratio: DHCQ Circulates at Near-Equimolar Levels to the Parent Drug in SLE Patients

In a cohort of 189 systemic lupus erythematosus (SLE) patients receiving long-term oral hydroxychloroquine treatment, the median steady-state blood concentration of DHCQ (cletoquine) was 417 ng/mL (IQR 266–591 ng/mL), compared with a median HCQ concentration of 515 ng/mL (IQR 353–720 ng/mL), yielding a median [HCQ]:[DHCQ] ratio of 1.3 (range 1.0–1.7). The concentrations of HCQ and DHCQ were closely correlated (r = 0.81, P < 0.0001), and the weight-adjusted oral HCQ dose was strongly associated with both [HCQ] (P < 0.001) and [DHCQ] (P < 0.001) [1]. This demonstrates that DHCQ is the predominant circulating metabolite, achieving blood levels that approximate 77% of the parent drug concentration on a molar basis.

Therapeutic Drug Monitoring Pharmacokinetics Systemic Lupus Erythematosus Metabolite Exposure

CHIKV P23pro-zbd Domain Binding: Cletoquine Demonstrates Superior in Silico Affinity Relative to Chloroquine

In a computational molecular docking study targeting the P23pro-zbd RNA-binding domain of chikungunya virus (CHIKV)—a validated target for antiviral intervention—chloroquine derivatives were screened for binding affinity using LibDock. The study reported that cletoquine (desethylhydroxychloroquine), along with didesethyl chloroquine hydroxyacetamide and hydroxychloroquine, exhibited demonstrably better binding affinity compared with chloroquine itself against the P23pro-zbd domain. Key interacting residues identified through MD simulation included Thr1312, Ala1355, Ala1356, Asn1357, Asp1364, Val1366, Cys1367, Ala1401, Gly1403, Ser1443, Tyr1444, Gly1445, Asn1459, and Thr1463, which mediated stable ligand-protein interactions [1]. While this evidence derives from a computational model (the P23pro-zbd tertiary structure was validated with PROCHECK at 93.1% favoured residues, ERRAT quality score of 87.480, and ProSA Z-score of −11.72), it constitutes a class-level inference that cletoquine possesses target-engagement characteristics that are distinguishable from and superior to those of chloroquine within this viral system.

Chikungunya Virus Antiviral Drug Discovery Molecular Docking P23pro-zbd Domain

CYP2D6 and CYP3A Dual Inhibitory Fingerprint: Cletoquine Possesses a P450 Inhibition Spectrum Distinct from the Parent Drug HCQ

In CYP inhibition screening experiments conducted in human liver microsomes using an automated substrate cocktail method, HCQ and its three metabolites—DCQ, DHCQ (cletoquine), and DDCQ—were all found to be direct, reversible CYP2D6 inhibitors, with IC₅₀ values spanning a range of 18–135 μM. Critically, the parent compound HCQ did not inhibit any other CYP isoforms tested, whereas all three metabolites—including DHCQ—were additionally identified as time-dependent CYP3A inhibitors, exhibiting an IC₅₀ shift of 2.2–3.4-fold upon preincubation with NADPH [1]. This dual inhibitory fingerprint (reversible CYP2D6 + time-dependent CYP3A) is absent in HCQ and represents a metabolite-specific pharmacological property that must be accounted for in polypharmacy risk assessments.

Cytochrome P450 Inhibition Drug Metabolism CYP2D6 CYP3A DDI Risk Assessment

Optimal Research and Industrial Application Scenarios for Cletoquine Hydrochloride (CAS 159358-29-9)


In Vitro Drug-Drug Interaction (DDI) Risk Assessment Requiring Metabolite-Specific CYP3A Time-Dependent Inhibition Data

Regulatory guidances (FDA, EMA) increasingly expect metabolite-specific DDI assessments when circulating metabolites contribute significantly to overall pharmacological activity or inhibition liability. Cletoquine hydrochloride is the only relevant test article for evaluating the contribution of the desethylhydroxychloroquine metabolite to CYP3A time-dependent inhibition, because DHCQ possesses the highest kinact (0.60 min⁻¹) among all HCQ metabolites, as established by direct head-to-head comparison with DCQ and DDCQ [1]. Laboratories performing CYP3A inactivation assays with midazolam as a probe substrate should procure cletoquine rather than relying on HCQ (which lacks CYP3A inhibitory activity) or other 4-aminoquinolines to accurately parameterise physiologically based pharmacokinetic (PBPK) models.

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies in Hydroxychloroquine-Treated Populations

In SLE and rheumatoid arthritis patient populations receiving long-term HCQ therapy, DHCQ circulates at concentrations approaching those of the parent drug (median [HCQ]:[DHCQ] ratio = 1.3 in a 189-patient cohort) [1]. Quantitative LC-MS/MS bioanalytical method development and validation for TDM applications therefore requires a certified cletoquine reference standard (CAS 159358-29-9) as an independent calibrator, because the [HCQ]:[DHCQ] ratio exhibits substantial inter-individual variability driven by CYP2D6 and CYP2C8 polymorphisms.

Chikungunya Virus Antiviral Discovery and Structure-Activity Relationship (SAR) Programs

Molecular docking evidence demonstrates that cletoquine exhibits enhanced binding affinity to the CHIKV P23pro-zbd domain compared with chloroquine, with MD simulation-confirmed stable interactions involving 14 key amino acid residues [1]. Antiviral discovery groups pursuing CHIKV replication inhibitors should prioritise cletoquine as a parent-scaffold comparator or starting point for medicinal chemistry optimisation, because the desethyl modification present in cletoquine—absent in chloroquine—is structurally implicated in the improved in silico binding profile.

Metabolite-Specific Pharmacodynamics in Autoimmune Disease Models

In SLE patients, higher blood concentrations of DHCQ are independently associated with lower Systemic Lupus Erythematosus Disease Activity Index (SLEDAI) scores [1]. Procuring cletoquine hydrochloride enables ex vivo pharmacodynamic studies—such as Toll-like receptor signalling assays and cytokine production measurements—that isolate the immunomodulatory contribution of the desethyl metabolite from that of the parent HCQ, thereby resolving the relative contribution of each molecular species to the overall therapeutic effect.

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